molecular formula C5H8F3NO2 B13242866 Methyl (3R)-3-amino-4,4,4-trifluorobutanoate

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate

Cat. No.: B13242866
M. Wt: 171.12 g/mol
InChI Key: YOBIFUUUJYCCFN-GSVOUGTGSA-N
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Description

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate is an organic compound that features a trifluoromethyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-4,4,4-trifluorobutanoate typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the esterification of 3-amino-4,4,4-trifluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the trifluoromethyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (3R)-3-amino-4,4,4-trifluorobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The amino group can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H6F3NO2
  • Molecular Weight : 179.11 g/mol
  • CAS Number : 1374985-05-3

This compound contains a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering pharmacokinetic properties.

This compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

  • Inhibition of Creatine Transport : Studies have shown that compounds similar to this compound can inhibit creatine transport and kinase activity, which is crucial in energy metabolism within cells .
  • Antimicrobial Properties : The compound has been evaluated for its antifungal activity against various strains, demonstrating significant inhibition of fungal growth. This is particularly relevant in the context of drug-resistant fungal infections .
  • Potential as an Anticancer Agent : Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Biocatalytic Synthesis : A notable method involves using recombinant aminopherase as a biocatalyst in a buffered aqueous solution. This approach allows for the efficient conversion of substrates with minimal by-products and high optical purity .
  • Chemical Synthesis : Traditional chemical synthesis routes have also been explored, although these may result in higher energy consumption and more complex purification processes compared to biocatalytic methods.

Case Study 1: Antifungal Evaluation

In a study published in MDPI, this compound was tested against various fungal strains. The results indicated that the compound exhibited a strong inhibitory effect on the growth of Aspergillus species and Mucor species. The structure-activity relationship suggested that the trifluoromethyl group significantly enhances antifungal potency .

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effect on several cancer cell lines. It was found that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest potential applications in cancer therapy .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
Antifungal ActivitySignificant inhibitionMDPI Study on antifungal evaluation
Cancer Cell CytotoxicityDose-dependent reductionCase study on cancer cell lines
Creatine Transport InhibitionEffectivePatent on creatine transport inhibitors

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

methyl (3R)-3-amino-4,4,4-trifluorobutanoate

InChI

InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1

InChI Key

YOBIFUUUJYCCFN-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)C[C@H](C(F)(F)F)N

Canonical SMILES

COC(=O)CC(C(F)(F)F)N

Origin of Product

United States

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